molecular formula C14H18ClNO B4627913 1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one

1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one

Cat. No. B4627913
M. Wt: 251.75 g/mol
InChI Key: BFKOQWMWMFUOCP-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one" involves multi-step chemical processes, including the reaction of hydrosiloles with nucleophiles and cycloaddition reactions (Choi, Boudjouk, & Pan, 1999). Such methodologies are indicative of the complex approaches required to synthesize compounds with specific functional groups and structural frameworks.

Molecular Structure Analysis

X-ray crystallography is a pivotal technique for determining the molecular structure of chemical compounds. The crystal structure of similar compounds, such as derivatives of aminomethylphenol, reveals details about molecular conformation and intermolecular interactions (Ajibade & Andrew, 2021). These structural insights are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions and Properties

The chemical behavior of "1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one" can be inferred from studies on similar compounds, which undergo nucleophilic substitution reactions and exhibit specific reactivity patterns due to their functional groups (Bargagna et al., 1982). These reactions are significant for modifying the compound or for further synthetic applications.

Scientific Research Applications

Organometallic Compound Synthesis and Characterization

  • Mechanistic Studies on Organosilicon Compounds: Research involving the synthesis and structural characterization of organosilicon compounds, such as the enantiomers of 1-methyl-2-(dimethylsilyl)-2,3,4,5-tetraphenyl-1-silacyclo-3-pentene, provides insight into the intricate mechanisms of reactions involving silicon-based intermediates (Seok-Bong Choi, P. Boudjouk, Youlin Pan, 1999).

Organic Synthesis and Modification

  • Synthesis of Furo[4,3-b][1,5]benzothiazepin-1-ones: The heating of specific organosulfur precursors leads to the formation of compounds like 3,3-dimethyl-1H,3H-furo[4,3-b][1,5]benzothiazepin-1-one, showcasing strategies for constructing complex heterocyclic frameworks (K. Matsuo et al., 1995).

Photophysical Studies

  • Fluorescence Enhancement in Stilbene Derivatives: Investigations into the fluorescence properties of trans-4-aminostilbene derivatives reveal the influence of N-phenyl substitutions on photophysical behavior, offering potential applications in materials science and molecular engineering (Jye‐Shane Yang et al., 2002).

Reaction Kinetics and Mechanisms

  • Kinetic Studies of Amines with Ketones: Research into the reaction kinetics of amines with ketones, such as 1,1,1-trichloro-4-methoxy-3-penten-2-one, elucidates mechanisms of addition-elimination reactions critical for understanding organic synthesis processes (J. Gesser et al., 1995).

properties

IUPAC Name

(E)-1-(3-chloro-2-methylanilino)-4,4-dimethylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-10-11(15)6-5-7-12(10)16-9-8-13(17)14(2,3)4/h5-9,16H,1-4H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKOQWMWMFUOCP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=CC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C/C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one
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